molecular formula C7H9IN2OS B576743 N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide CAS No. 13915-73-6

N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide

Katalognummer: B576743
CAS-Nummer: 13915-73-6
Molekulargewicht: 296.126
InChI-Schlüssel: OKTIIBNOPBDNCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of an iodine atom at the 5-position of the thiazole ring and a methylpropanamide group makes this compound unique and potentially useful in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide typically involves the iodination of a thiazole precursor followed by the introduction of the methylpropanamide group. One common method includes:

    Iodination of Thiazole: The thiazole ring is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions.

    Amidation: The iodinated thiazole is then reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and thiazole ring can play crucial roles in binding to the target site, while the methylpropanamide group may enhance the compound’s stability and solubility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-iodo-1,3-thiazol-2-yl)methylcyclobutanamine
  • (5-Iodo-1,3-thiazol-2-yl)[{[(2-methyl-2-propanyl)oxy]carbony l}(propyl)amino]acetic acid
  • (5-Iodo-1,3-thiazol-2-yl)(1-methyl-1H-pyrazol-3-yl)methanol

Uniqueness

N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide is unique due to its specific substitution pattern and functional groups. The presence of the iodine atom at the 5-position of the thiazole ring and the methylpropanamide group distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Eigenschaften

CAS-Nummer

13915-73-6

Molekularformel

C7H9IN2OS

Molekulargewicht

296.126

IUPAC-Name

N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C7H9IN2OS/c1-4(2)6(11)10-7-9-3-5(8)12-7/h3-4H,1-2H3,(H,9,10,11)

InChI-Schlüssel

OKTIIBNOPBDNCH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=NC=C(S1)I

Synonyme

Propionamide, N-(5-iodo-2-thiazolyl)-2-methyl- (8CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.